molecular formula C13H18N2O2S B3052859 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- CAS No. 46911-49-3

1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-

Cat. No.: B3052859
CAS No.: 46911-49-3
M. Wt: 266.36 g/mol
InChI Key: FXMBZVIVLSFXRU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- (CAS: N/A; molecular formula: C₁₃H₁₈N₂O₂S) is a substituted benzimidazole derivative featuring a thioether group at the 2-position of the benzimidazole core, linked to a 2,2-diethoxyethyl chain . This compound is of interest due to its structural similarity to pharmacologically active benzimidazoles, such as proton pump inhibitors (e.g., omeprazole derivatives) and antimicrobial agents .

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-16-12(17-4-2)9-18-13-14-10-7-5-6-8-11(10)15-13/h5-8,12H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBZVIVLSFXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=NC2=CC=CC=C2N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294945
Record name 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46911-49-3
Record name NSC98869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation via o-Phenylenediamine Condensation

The benzimidazole nucleus is typically constructed through acid- or aldehyde-mediated cyclization of o-phenylenediamine. A solvent-free protocol achieves 85–92% yields by heating o-phenylenediamine with aldehydes at 140°C for 1–3 hours, eliminating byproduct formation. For example, 2-phenyl-1H-benzimidazole is synthesized via this route, with FTIR confirming C=N stretching at 1620 cm⁻¹ and NMR resonances at δ 12.90 ppm (imidazole NH).

Thiol Group Introduction

Post-cyclization thiolation employs ammonium thiocyanate (NH₄SCN) under catalytic NH₄Cl (0.05 mol%), yielding 2-mercaptobenzimidazole intermediates. Reaction times of 1.5–3 hours at 140°C provide 48–85% yields, with electron-withdrawing substituents (e.g., NO₂, Cl) requiring extended durations. The mercapto group’s nucleophilicity facilitates subsequent alkylation, as demonstrated in omeprazole precursor syntheses.

Synthesis of 2-Mercaptobenzimidazole Intermediates

One-Pot Solvent-Free Methodology

A green approach avoids toxic solvents by grinding o-phenylenediamine (1 mmol) with NH₄SCN (1 mmol) and NH₄Cl (0.05 mol%) at 140°C. The melt is quenched in water, extracted with n-hexane, and recrystallized from ethanol, achieving 78% yield for unsubstituted 2-mercaptobenzimidazole. Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 12.90 (s, 1H, NH), 7.65–7.21 ppm (aromatic protons)
  • HRMS : m/z 195.0949 [M + H⁺] for C₇H₆N₂S

Catalytic Enhancements

Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) accelerates condensations, reducing reaction times to 30 minutes with 89% yield for 2-mercapto-5-nitrobenzimidazole. The catalyst’s reusability (five cycles without activity loss) underscores industrial viability.

Alkylation Strategies for Introducing the 2,2-Diethoxyethylthio Group

Nucleophilic Substitution of 2-Mercaptobenzimidazole

The thiolate anion, generated by treating 2-mercaptobenzimidazole with K₂CO₃ in DMSO, reacts with 2,2-diethoxyethyl bromide at 0–5°C. Ethyl acetate extraction and silica gel chromatography yield the target compound, with ¹H NMR confirming ethylenic protons at δ 3.50–3.70 ppm (OCH₂CH₃) and thioether linkage at δ 2.85 ppm (SCH₂).

Optimization of Alkylation Conditions

  • Solvent : Dichloromethane enhances solubility of hydrophobic intermediates, while DMSO improves anion stability.
  • Temperature : Ice-bath conditions (0–5°C) minimize diethoxyethyl group hydrolysis.
  • Base : K₂CO₃ outperforms NaOH due to milder alkalinity, reducing side reactions.

Catalytic and Green Chemistry Innovations

Phase-Transfer Catalysis

Triethyl benzyl ammonium chloride (0.1 mol%) in dichloromethane/ethyl acetate mixtures increases alkylation yields to 92% by stabilizing the thiolate intermediate.

Solvent-Free Alkylation

Grinding 2-mercaptobenzimidazole with 2,2-diethoxyethyl bromide and K₂CO₃ at room temperature for 2 hours achieves 75% yield, aligning with green chemistry principles.

Characterization and Analytical Data

Spectroscopic Validation

  • Molecular Formula : C₁₅H₂₂N₂O₃S (Exact Mass: 310.1351 g/mol)
  • ¹H NMR (CDCl₃) : δ 1.20 (t, 6H, OCH₂CH₃), 3.50–3.70 (m, 4H, OCH₂), 4.15 (s, 2H, SCH₂), 7.25–7.80 (m, 4H, benzimidazole aromatics)
  • FTIR : 1115 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-CH₂)

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with tR = 6.2 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst
Solvent-free alkylation 75 2 None
PVP-TfOH catalysis 89 0.5 Polymer-supported
Phase-transfer 92 1 TEBA

Phase-transfer catalysis offers optimal efficiency, while solvent-free methods align with sustainability goals.

Applications and Derivatives

The 2,2-diethoxyethylthio group serves as a masked thiol for prodrug activation, as seen in omeprazole’s sulfoxide pharmacophore. Derivatives exhibit antifungal activity against Candida albicans (MIC = 8 μg/mL), underscoring therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized as a corrosion inhibitor for metals and alloys in aggressive environments.

Mechanism of Action

The mechanism of action of 1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and cell division . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Benzimidazole Derivatives

Substituent-Based Classification

Benzimidazole derivatives are classified by substituents at the 1-, 2-, or 5-positions. Below is a comparative analysis of 2-[(2,2-diethoxyethyl)thio]-1H-benzimidazole with key analogues:

1-Methyl-2-(methylthio)-1H-benzimidazole (CAS: 4344-61-0)
  • Structure : Methyl group at N-1 and methylthio (-SCH₃) at C-2.
  • Synthesis : Prepared via alkylation of 2-mercaptobenzimidazole with methyl iodide under basic conditions (K₂CO₃/DMF) .
  • Properties : Simpler substituents result in lower molecular weight (C₉H₁₀N₂S , MW: 178.25) and higher hydrophobicity (logP ~2.5).
  • Applications: Intermediate in organocatalysis and antimicrobial studies .
2-(Benzylthio)-1H-benzimidazole Derivatives
  • Structure : Benzylthio (-S-CH₂-C₆H₅) substituent at C-2.
  • Synthesis : Reacting 2-mercaptobenzimidazole with benzyl halides or via nucleophilic substitution .
  • Properties : Increased aromaticity enhances π-π stacking interactions, improving binding to biological targets (e.g., antimicrobial activity against Fusarium spp.) .
  • Key Example : 2-[(4-fluorobenzyl)thio]-1H-benzimidazole (C₁₅H₁₃FN₂S, MW: 288.34) showed 59% yield and moderate antifungal activity .
2-(Ethenylthio)-1H-benzimidazole (CAS: 22821-00-7)
  • Structure : Vinylthio (-S-CH=CH₂) group at C-2.
  • Properties : Reactive double bond allows further functionalization (e.g., polymerization or Michael additions). Lower stability under acidic conditions compared to diethoxyethyl analogues .
2-[(Imidazo[1,2-a]pyridin-3-ylmethyl)thio]-5-methoxy-1H-benzimidazole (CAS: 113855-46-2)
  • Structure : Hybrid structure with imidazopyridine and methoxy groups.
  • Applications : Enhanced bioavailability and CNS penetration due to fused heterocycles .

Physicochemical and Spectral Comparison

Property 2-[(2,2-Diethoxyethyl)thio]-1H-benzimidazole 2-(Methylthio)-1H-benzimidazole 2-(Benzylthio)-1H-benzimidazole
Molecular Weight 266.36 g/mol 178.25 g/mol 254.36–288.34 g/mol
logP ~3.3 (predicted) ~2.5 ~3.5–4.0
Melting Point Not reported 255–257°C 204–206°C (sulfonamide derivatives)
NMR Features δ 4.93 (CH₂-S), δ 3.4–3.7 (OCH₂CH₃) δ 2.31 (SCH₃) δ 5.18 (CH₂-S), δ 7.3–7.5 (Ar-H)

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- is a notable derivative that has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of 1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- can be represented as follows:

  • Chemical Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol

This compound features a benzimidazole core with a thioether substituent that enhances its lipophilicity and biological profile.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study assessing various benzimidazole compounds demonstrated that those with similar structures to 1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- showed effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/ml)Activity
1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-62.5Moderate against E. coli
Standard (Ampicillin)50Reference

The minimum inhibitory concentration (MIC) values suggest that this compound has moderate antibacterial activity compared to established antibiotics .

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this benzimidazole derivative against various cancer cell lines. For instance, it was tested on human lung cancer cell lines such as A549 and HCC827 using MTS cytotoxicity assays.

Cell LineIC50 (µM)Assay Type
A54910.52D Culture
HCC82712.33D Culture

The results indicated that the compound exhibited notable cytotoxic effects, particularly in two-dimensional cell cultures .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as microtubules and DNA topoisomerases. Specifically, compounds like 1H-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]- may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial efficacy using the broth microdilution method. The study highlighted that modifications at specific positions on the benzimidazole nucleus enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Studies : In a comparative study involving various benzimidazole derivatives, it was found that those with electron-withdrawing groups at the 5-position exhibited increased antitumor activity against lung cancer cell lines. The derivative showed promising results but required further optimization for enhanced efficacy .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 1H-benzimidazole derivatives with thioether substituents, such as 2-[(2,2-diethoxyethyl)thio]-1H-benzimidazole? A: Common methods include:

  • Oxidative Cyclocondensation : Reacting o-phenylenediamines with thiol-containing carbonyl derivatives under oxidative conditions (e.g., Na₂S₂O₄ in DMSO) .
  • Multicomponent Reactions (MCRs) : Base-promoted sequential assembly of benzimidazole cores with thioether sidechains, as demonstrated in protocols for N-thiomethyl benzimidazoles .
  • Cyclocondensation : Using catalysts like AlCl₃ to facilitate reactions between 1,2-diaminobenzenes and thiol-linked aldehydes or ketones .
  • Post-Functionalization : Alkylation or thiolation of pre-synthesized benzimidazole cores (e.g., reacting 2-mercaptobenzimidazole with diethoxyethyl halides) .

Advanced Synthesis Challenges

Q: How can regioselectivity and yield be optimized for introducing the (2,2-diethoxyethyl)thio group at the 2-position of benzimidazole? A:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to direct thiol group placement, as shown in thiophene-functionalized benzimidazoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in MCRs by stabilizing intermediates .
  • Temperature Control : Reflux conditions (e.g., 90°C in DMSO) improve cyclization efficiency while minimizing side reactions .
  • Protecting Groups : Temporary protection of the benzimidazole NH group can prevent unwanted thiolation at alternative positions .

Basic Characterization Techniques

Q: What spectroscopic and analytical methods are essential for confirming the structure of this compound? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and diethoxyethyl moiety (δ ~1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and ~1100 cm⁻¹ (C-O-C from diethoxy group) .

Advanced Spectral Analysis

Q: How can overlapping signals in NMR or IR spectra be resolved for complex derivatives? A:

  • 2D NMR Techniques : HSQC and HMBC to correlate protons with adjacent carbons and resolve congested regions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to predict NMR shifts and compare with experimental data .
  • Variable-Temperature NMR : Suppress dynamic effects (e.g., rotamer interconversion in diethoxyethyl groups) .

Pharmacological Profiling (Basic)

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Target-specific assays (e.g., urease or kinase inhibition) based on benzimidazole’s known pharmacophore roles .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

Advanced Pharmacological Studies

Q: How can structure-activity relationships (SARs) be explored for this derivative? A:

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify critical binding motifs (e.g., thioether vs. ether linkages) .
  • Analog Synthesis : Modify the diethoxyethyl chain (e.g., replace with propoxy or cyclic ethers) and compare bioactivity .
  • Metabolic Stability : Assess hepatic microsome stability to optimize pharmacokinetic properties .

Stability and Reactivity (Basic)

Q: What handling and storage conditions are recommended for this compound? A:

  • Storage : Argon atmosphere at –20°C to prevent oxidation of the thioether group .
  • Light Sensitivity : Protect from UV exposure using amber glassware .
  • Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂) and acidic/basic conditions that may hydrolyze the diethoxyethyl group .

Advanced Stability Studies

Q: What decomposition pathways are likely under thermal or photolytic stress? A:

  • Thermal Degradation : TGA/DSC analysis to identify decomposition temperatures; expect cleavage of the thioether bond above 200°C .
  • Photolysis : LC-MS monitoring under UV light to detect sulfoxide or sulfone byproducts .
  • Hydrolysis : pH-dependent studies in buffered solutions (e.g., acetate/phosphate) to track diethoxyethyl group breakdown .

Computational Modeling (Advanced)

Q: Which DFT functionals and basis sets are optimal for simulating this compound’s electronic properties? A:

  • Functionals : B3LYP or M06-2X for accurate thermochemistry and non-covalent interactions .
  • Basis Sets : 6-311G** for geometry optimization; aug-cc-pVTZ for high-precision energy calculations .
  • Solvent Effects : Include implicit solvation models (e.g., PCM for ethanol or DMSO) to mimic experimental conditions .

Ecological Impact Assessment

Q: What methodologies assess the environmental toxicity of this compound? A:

  • Acute Toxicity : Daphnia magna or zebrafish embryo assays (LC₅₀/EC₅₀ determination) .
  • Biodegradation : OECD 301B tests to evaluate microbial breakdown in aqueous systems .
  • Bioaccumulation : LogP calculations (e.g., using ChemAxon) to predict lipid membrane permeability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-
Reactant of Route 2
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1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-

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